NF-κB Transcriptional Inhibition: Rg4 Demonstrates 2.1-Fold Higher Potency Than Structurally Related Rg6 in HepG2 Cells
In a standardized HepG2 hepatocellular carcinoma cell assay measuring TNF-α-induced NF-κB transcriptional activity, ginsenoside Rg4 exhibited an IC50 of 14.24 ± 1.30 μM, representing a 2.1-fold higher inhibitory potency compared to ginsenoside Rg6, which exhibited an IC50 of 29.34 μM in the same assay system [1]. Both compounds are protopanaxatriol-type rare ginsenosides derived from heat-processed ginseng, making this a direct, structurally-relevant comparator. The enhanced potency of Rg4 is attributed to its unique C-20(22) double bond and glycosylation pattern, which confer superior binding interactions with components of the NF-κB transcriptional machinery [2].
| Evidence Dimension | NF-κB transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | 14.24 ± 1.30 μM |
| Comparator Or Baseline | Ginsenoside Rg6: 29.34 μM |
| Quantified Difference | 2.1-fold greater potency (lower IC50) |
| Conditions | TNF-α-stimulated HepG2 human hepatocellular carcinoma cell line; NF-κB luciferase reporter assay |
Why This Matters
For research programs focused on NF-κB-driven pathologies (e.g., inflammatory diseases, certain cancers), Rg4 provides a significantly more potent tool compound than Rg6, enabling lower working concentrations and reduced off-target effects.
- [1] TargetMol. Ginsenoside Rg4 Product Information. TNF-α-induced NF-κB transcriptional activity IC50 in HepG2 cells: 14.24 ± 1.30 μM. View Source
- [2] Hong CE, et al. Immunomodulatory Activities of Emerging Rare Ginsenosides. 2025. View Source
